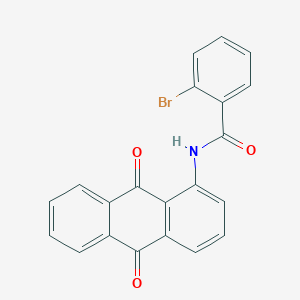
2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an organic compound that features a bromine atom, an anthraquinone moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 1-aminoanthraquinone. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and catalyst, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The anthraquinone moiety can participate in redox reactions, leading to the formation of different oxidation states.
Coupling reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in aqueous or alcoholic solutions.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation and reduction: Formation of different oxidation states of the anthraquinone moiety.
Coupling reactions: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry:
Materials science: Used in the preparation of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its anthraquinone moiety. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a bromine atom.
2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles: Contains a thiazole ring instead of a benzamide group.
Uniqueness
2-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution and halogen bonding. This makes the compound versatile for different applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C21H12BrNO3 |
|---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
2-bromo-N-(9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H12BrNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) |
InChI Key |
SRTZFEUTLOWDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















